molecular formula C10H16O2 B13629630 1-Cyclopropyl-2-methylhexane-1,3-dione

1-Cyclopropyl-2-methylhexane-1,3-dione

Cat. No.: B13629630
M. Wt: 168.23 g/mol
InChI Key: FQKBFYUCSJIUHQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylhexane-1,3-dione is an organic compound with the molecular formula C10H16O2 It is a cycloalkane derivative featuring a cyclopropyl group and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-methylhexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methylmagnesium bromide, followed by oxidation to form the desired diketone. Another method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring, with dimethyl amino pyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-methylhexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropyl-2-methylhexane-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methylhexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group and diketone functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl ketone
  • 2-Methylcyclopentane-1,3-dione
  • Cyclohexane-1,3-dione

Uniqueness

1-Cyclopropyl-2-methylhexane-1,3-dione is unique due to its combination of a cyclopropyl group and two ketone functionalities, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-cyclopropyl-2-methylhexane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-3-4-9(11)7(2)10(12)8-5-6-8/h7-8H,3-6H2,1-2H3

InChI Key

FQKBFYUCSJIUHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)C(=O)C1CC1

Origin of Product

United States

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